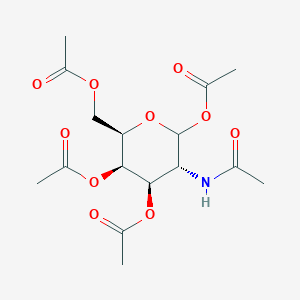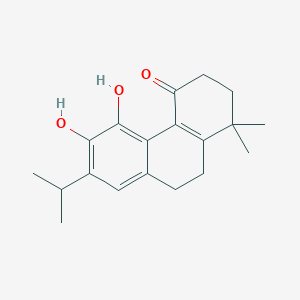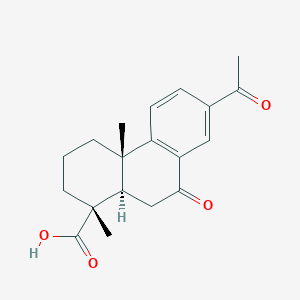![molecular formula C17H21N5 B023500 1-Tert-Butyl-3-(3-Methylbenzyl)-1H-Pyrazolo[3,4-d]pyrimidin-4-amin CAS No. 956025-83-5](/img/structure/B23500.png)
1-Tert-Butyl-3-(3-Methylbenzyl)-1H-Pyrazolo[3,4-d]pyrimidin-4-amin
Übersicht
Beschreibung
3MB-PP1(cas 956025-83-5) is a highly potent and uniquely specific tyrosine kinase inhibitor of a rationally engineered v-Src tyrosine kinase. At 10 μM, it can block mitotic progression in cells expressing analog-sensitive Plk1 alleles and has been used to selectively sensitize Plk1 to small-molecule inhibitors.
Wissenschaftliche Forschungsanwendungen
Inhibitor von Src-Familie Tyrosinkinase
Diese Verbindung ist ein potenter, reversibler, ATP-kompetitiver und zellpermeabler Inhibitor von Src-Familie Tyrosinkinasen . Sie ist mehr als 800-mal selektiver für den I338G-Mutanten v-Src (IC50 = 1,5 nM) im Vergleich zu Wildtyp v-Src (IC50 = 1,0 µM). Sie hemmt auch Wildtyp Fyn (IC50 = 600 nM) .
Reaktionen an der Benzylposition
Die benzylische Position der Verbindung kann verschiedene Reaktionen eingehen. Zum Beispiel reagieren 1° benzylische Halogenide typischerweise über einen SN2-Weg, während 2° und 3° benzylische Halogenide typischerweise über einen SN1-Weg über das resonanzstabilisierte Carbokation reagieren .
Untersuchung des mykobakteriellen oxidativen Phosphorylierungspfades
Diese Klasse von Verbindungen, einschließlich der potentesten Verbindung (19), kann als neues Werkzeug zur Untersuchung des mykobakteriellen oxidativen Phosphorylierungspfades verwendet werden . Die IC50-Werte der potentesten Verbindung (19) betragen 6,2 µM vs. BCG und 7,3 µM vs. N0145-Mtb .
Chemische Synthese
Die Verbindung kann in der chemischen Synthese verwendet werden. Beispielsweise kann sie bei der Synthese verschiedener Ether verwendet werden, wie im Katalog von Sigma-Aldrich zu sehen ist .
Pharmazeutische Forschung
Die Verbindung kann aufgrund ihrer inhibitorischen Eigenschaften auf bestimmte Tyrosinkinasen in der pharmazeutischen Forschung verwendet werden . Dies macht sie zu einem potenziellen Kandidaten für die Medikamentenentwicklung.
Biochemische Forschung
In der biochemischen Forschung kann die Verbindung verwendet werden, um die Auswirkungen der Hemmung bestimmter Enzyme wie Src-Familie Tyrosinkinasen zu untersuchen . Dies kann wertvolle Einblicke in die Rolle liefern, die diese Enzyme in verschiedenen biologischen Prozessen spielen.
Wirkmechanismus
Target of Action
The compound, also known as 4-AMINO-1-TERT-BUTYL-3-(3-METHYLBENZYL)PYRAZOLO[3,4-D]PYRIMIDINE, is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases . It is more than 800 times more selective for the I338G mutant v-Src compared to wild-type v-Src . It also inhibits wild-type Fyn .
Mode of Action
The compound competes with ATP, thereby inhibiting the activity of Src-family tyrosine kinases . This inhibition is reversible and highly selective, especially for the I338G mutant v-Src .
Biochemical Pathways
The inhibition of Src-family tyrosine kinases by this compound affects various biochemical pathways. Src-family tyrosine kinases play crucial roles in cellular proliferation, survival, and differentiation. Therefore, the inhibition of these kinases can lead to changes in these cellular processes .
Result of Action
The inhibition of Src-family tyrosine kinases by this compound can lead to changes in cellular proliferation, survival, and differentiation . The exact molecular and cellular effects would depend on the specific cellular context and the presence of the I338G mutant v-Src .
Biochemische Analyse
Biochemical Properties
These reactions could potentially influence the interactions of this compound with enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have been shown to inhibit Src-family tyrosine kinases , which could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
These reactions could potentially influence the interactions of this compound with biomolecules, leading to changes in enzyme activity and gene expression .
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-11-6-5-7-12(8-11)9-13-14-15(18)19-10-20-16(14)22(21-13)17(2,3)4/h5-8,10H,9H2,1-4H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCOTGCSHZKHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=NN(C3=NC=NC(=C23)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647754 | |
| Record name | 1-tert-Butyl-3-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956025-83-5 | |
| Record name | 3Mb-PP1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956025835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-tert-Butyl-3-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3MB-PP1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP62329LQ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















